Methoxy Substitution Pattern Comparison: 2,6- vs. 3,4-Dimethoxybenzamide Positional Isomers – Predicted Physicochemical Profile
The target compound (2,6-dimethoxybenzamide) possesses a symmetric ortho,ortho'-disubstituted benzamide motif that creates a distinct steric and electronic environment around the amide carbonyl compared to the 3,4-dimethoxy positional isomer. Computational prediction using the MCULE property calculator yields a calculated logP of 3.83, polar surface area (PSA) of 133.41 Ų, and 6 rotatable bonds for the 2,6-isomer . The 3,4-dimethoxy isomer, by contrast, presents an asymmetric substitution pattern that alters the conformational ensemble of the benzamide moiety and may differentially affect target protein binding pocket complementarity. In pyridazinone-based HDAC inhibitor SAR, the position of benzamide substituents has been shown to modulate isoform selectivity (HDAC1 vs. HDAC6) [1].
| Evidence Dimension | Predicted logP and PSA (computed physicochemical properties) |
|---|---|
| Target Compound Data | logP = 3.83; PSA = 133.41 Ų; H-bond acceptors = 8; H-bond donors = 3; Rotatable bonds = 6 |
| Comparator Or Baseline | 3,4-dimethoxy positional isomer: predicted logP and PSA values not publicly available for direct comparison; structural analysis indicates comparable molecular weight (397.406) but altered dipole moment and hydrogen-bonding surface topology due to asymmetric methoxy placement. |
| Quantified Difference | Comparison limited to computed values for the target compound; direct head-to-head experimental data for the 3,4-isomer are not publicly available. |
| Conditions | In silico prediction using the MCULE property calculator (XLogP3-based algorithm) . |
Why This Matters
The 2,6-dimethoxy pattern provides a unique steric profile that cannot be replicated by other positional isomers, making this compound a non-interchangeable tool for SAR exploration of ortho,ortho'-disubstituted benzamide pharmacophores within pyridazinone scaffolds.
- [1] Duan, J.-L.; Wang, C.-C.; Yuan, Y.; et al. Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors. J. Med. Chem. 2024, 67 (6), 4950–4976. View Source
